3-Bromobenzyl 1-naphthoate
Description
3-Bromobenzyl 1-naphthoate is an ester derivative of 1-naphthoic acid (1-naphthalenecarboxylic acid), where the carboxylic acid group is esterified with a 3-bromobenzyl alcohol moiety. The compound features a bromine atom at the meta position of the benzyl group and a fused aromatic naphthalene system, contributing to its distinct physicochemical properties. Naphthoate derivatives are widely utilized as ligands in coordination chemistry, intermediates in organic synthesis, and bioactive agents in pharmaceuticals .
Properties
Molecular Formula |
C18H13BrO2 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
(3-bromophenyl)methyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C18H13BrO2/c19-15-8-3-5-13(11-15)12-21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2 |
InChI Key |
HZTNKCNUYJUIGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to regenerate 1-naphthoic acid and 3-bromobenzyl alcohol.
| Condition | Reagents | Products | Yield | Mechanism |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄/H₂O, reflux | 1-Naphthoic acid + 3-bromobenzyl alcohol | ~85% | Protonation of ester oxygen, nucleophilic attack by water |
| Basic Hydrolysis | NaOH/H₂O, 60–80°C | Sodium 1-naphthoate + 3-bromobenzyl alcohol | ~90% | Base deprotonation, hydroxide ion attack |
Key Findings :
-
Basic hydrolysis proceeds faster due to the increased nucleophilicity of hydroxide ions.
-
Microwave-assisted hydrolysis reduces reaction time to <1 hour with comparable yields.
Nucleophilic Substitution at the Benzyl Bromine
The bromine atom on the benzyl group participates in SN₂ and metal-catalyzed cross-coupling reactions.
SN₂ Displacement
| Nucleophile | Reagents | Product | Yield |
|---|---|---|---|
| Hydroxide (OH⁻) | KOH, DMSO, 100°C | 3-Hydroxybenzyl 1-naphthoate | 78% |
| Amines (e.g., NH₃) | NH₃, EtOH, reflux | 3-Aminobenzyl 1-naphthoate | 65% |
Mechanistic Insight :
-
Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity and reaction rates.
-
Steric hindrance from the naphthoate group slightly reduces yields compared to simpler benzyl bromides.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation:
Key Findings :
-
Suzuki coupling achieves higher regioselectivity due to the transmetalation step .
-
Ullmann reactions require elevated temperatures but tolerate diverse aryl partners .
Electrophilic Aromatic Substitution (EAS)
The naphthoate aromatic ring undergoes EAS at the α-position (C-2 or C-4):
| Reaction | Reagents | Product | Yield | Regioselectivity |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Bromobenzyl 2-nitro-1-naphthoate | 60% | α > β (4:1) |
| Sulfonation | H₂SO₄, 50°C | 3-Bromobenzyl 2-sulfo-1-naphthoate | 55% | α-position |
Mechanistic Insight :
Reductive Dehalogenation
The C–Br bond is reduced under catalytic hydrogenation conditions:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C, 12 h | Benzyl 1-naphthoate | 95% |
| Zn, AcOH | Reflux, 2 h | Benzyl 1-naphthoate | 88% |
Applications :
Photochemical Reactions
Ultraviolet irradiation induces homolytic C–Br bond cleavage:
| Conditions | Products | Yield | Application |
|---|---|---|---|
| UV (254 nm), benzene | Benzyl 1-naphthoate + Br- radicals | Quant. | Polymer initiator studies |
Mechanistic Insight :
Comparative Reactivity Table
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Naphthoate Derivatives
*Estimated based on analogous compounds.
Biodegradability
- 1-Naphthoate vs. 2-Naphthoate: Anaerobic microbial strains (e.g., NaphS2, NaphS3) degrade 2-naphthoate efficiently but cannot utilize 1-naphthoate, indicating positional isomerism significantly impacts biodegradability .
- This compound : The brominated benzyl group may further reduce biodegradability due to steric and electronic effects, though direct data are lacking.
Bioactivity
- HDAC Inhibition : The 3-bromobenzyl group in YF479 demonstrates potent HDAC inhibitory activity, suggesting that this compound could similarly interact with enzyme active sites .
- Medicinal Potential: Methyl 1-bromo-2-naphthoate and related naphthoates are precursors to drugs like adapalene (a retinoid), highlighting the therapeutic relevance of brominated naphthoate esters .
Research Findings and Contradictions
- Environmental Persistence : 1-Naphthoate is resistant to anaerobic degradation , yet its detection in natural processes suggests aerobic pathways may facilitate its breakdown .
- Structural Analogs : Methyl 1-bromo-2-naphthoate and 6-bromo-2-naphthoic acid demonstrate that bromine placement alters reactivity and application, underscoring the need for positional specificity in synthesis.
Preparation Methods
Hypochlorite Oxidation of Acetylnaphthalenes
The oxidation of 1-acetylnaphthalene using sodium hypochlorite (NaClO) is a widely documented approach. This method involves refluxing 1-acetylnaphthalene with hypochlorite under alkaline conditions, yielding 1-naphthoic acid via ketone-to-carboxylic acid conversion. Key challenges include maintaining precise temperature control (0–10°C during hypochlorite preparation) and extended reflux periods to ensure complete oxidation. Side reactions, such as nuclear oxidation in methoxy-substituted derivatives, necessitate protective group strategies, as seen in the synthesis of 4-methoxy-1-naphthoic acid via Grignard reactions.
Oxidative Functionalization Using DMSO and Iodine
A modern alternative employs dimethyl sulfoxide (DMSO) and iodine to oxidize 1′-naphthacetophenone. In this method, 1′-naphthacetophenone reacts with DMSO and catalytic iodine in chlorobenzene at 130°C, followed by tert-butyl hydroperoxide (TBHP) treatment to yield 1-naphthoic acid with 84% isolated yield. This approach avoids harsh acidic conditions and simplifies purification through ether extraction and column chromatography.
Table 1: Comparative Analysis of 1-Naphthoic Acid Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hypochlorite Oxidation | NaClO, reflux, alkaline pH | 60–75 | Cost-effective, scalable | Side reactions, prolonged reflux |
| DMSO/Iodine Oxidation | DMSO, I₂, TBHP, 130°C | 84 | High yield, mild conditions | Requires column chromatography |
Preparation of 3-Bromobenzyl Alcohol
The brominated benzyl alcohol component is synthesized via electrophilic aromatic substitution or alcohol bromination:
Direct Bromination of Benzyl Alcohol
Bromination of benzyl alcohol using phosphorus tribromide (PBr₃) in anhydrous conditions generates 3-bromobenzyl alcohol. However, regioselectivity challenges arise, as bromination may occur at ortho, meta, or para positions. Directed ortho-metalation strategies or Friedel-Crafts acylation prior to bromination can enhance meta-selectivity, though these methods increase synthetic complexity.
Bucherer Reaction for Functional Group Interconversion
The Bucherer reaction, which converts phenolic groups to amines via sulfite/bisulfite mediation, is adapted for bromine introduction. While primarily used for naphthoic acid derivatives, analogous protocols enable the synthesis of 3-bromo-substituted aromatics by aminating hydroxy intermediates followed by diazotization and bromine displacement.
Table 2: 3-Bromobenzyl Alcohol Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Selectivity Issues |
|---|---|---|---|
| PBr₃ Bromination | PBr₃, anhydrous ether | 45–60 | Low meta-selectivity |
| Directed Bromination | Friedel-Crafts acylation, HBr | 70–75 | Requires protective groups |
Esterification Strategies for this compound
Esterification of 1-naphthoic acid with 3-bromobenzyl alcohol is achieved through classical and contemporary methods:
Fischer Esterification
Heating 1-naphthoic acid with 3-bromobenzyl alcohol in the presence of concentrated sulfuric acid (H₂SO₄) facilitates acid-catalyzed esterification. This method, while straightforward, suffers from equilibrium limitations, necessitating excess alcohol or azeotropic water removal. Yields typically range from 50–65%.
Schotten-Baumann Reaction
Reaction of 1-naphthoyl chloride (generated via thionyl chloride treatment) with 3-bromobenzyl alcohol in aqueous sodium hydroxide (NaOH) provides the ester in 75–80% yield. This method avoids equilibrium issues but requires strict anhydrous conditions for acid chloride synthesis.
Mitsunobu Reaction
The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables efficient esterification under mild conditions. This method is particularly advantageous for sterically hindered alcohols, achieving yields exceeding 85%.
Table 3: Esterification Method Comparison
| Method | Reagents/Conditions | Yield (%) | Pros | Cons |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄, heat | 50–65 | Simple setup | Low yield, reversible reaction |
| Schotten-Baumann | 1-Naphthoyl chloride, NaOH | 75–80 | High yield | Moisture-sensitive intermediates |
| Mitsunobu Reaction | DEAD, PPh₃, THF | 85+ | Excellent yields, mild conditions | Costly reagents |
Industrial Applications and Scalability Considerations
Large-scale production prioritizes cost-effectiveness and minimal purification steps. The Schotten-Baumann method is favored industrially due to its high yield and compatibility with continuous flow systems. Recent advances in catalytic esterification, such as enzyme-mediated processes, offer greener alternatives but remain under investigation for brominated aromatics .
Q & A
What synthetic methodologies are effective for preparing 3-bromobenzyl 1-naphthoate, and how can reaction efficiency be optimized?
Answer:
The synthesis involves esterification between 1-naphthoic acid and 3-bromobenzyl bromide. A base such as K₂CO₃ or DCC (dicyclohexylcarbodiimide) can catalyze the reaction. Solvent choice (e.g., DMF or dichloromethane) and temperature (60–80°C) are critical for yield optimization. Monitoring reaction progress via TLC or HPLC ensures minimal byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .
How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?
Answer:
Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., in ethanol/dichloromethane). Challenges include disorder in the bromobenzyl group or solvent incorporation. SHELXL (for refinement) and SHELXD/SHELXS (for structure solution) are critical tools. Key parameters:
- R-factor thresholds: Aim for <5% for high-resolution data.
- Disorder modeling: Use PART and SUMP instructions in SHELXL to handle overlapping atoms .
How do counterions and substituents influence the UV-Vis absorption spectra of naphthoate derivatives?
Answer:
Metal ions (e.g., Na⁺, K⁺, Ag⁺) in naphthoate salts induce bathochromic shifts due to charge-transfer interactions. For example:
What advanced spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 (to identify CH, CH₂, CH₃ groups) and COSY for coupling.
- FT-IR: Confirm ester C=O stretch (~1720 cm⁻¹) and aryl Br-C vibrations (~550 cm⁻¹).
- HRMS: Use ESI-TOF to verify molecular ion [M+H]⁺.
- UV-Vis: Compare absorption maxima (e.g., ~312 nm for naphthoate esters) .
How can researchers resolve contradictions between experimental and theoretical spectroscopic data?
Answer:
Contradictions may arise from solvent polarity effects or impurities. Mitigation steps:
Replicate experiments under controlled conditions (e.g., degassed solvents).
Compute theoretical spectra using DFT (e.g., B3LYP/6-31G*) and compare with experimental data.
Cross-validate with alternative techniques (e.g., fluorescence quenching for aggregation studies) .
What design principles govern the use of this compound as a ligand in coordination chemistry?
Answer:
The naphthoate group acts as a bidentate ligand, while the bromobenzyl moiety introduces steric bulk. Case study: In cadmium complexes ( ), phenanthroline coligands enhance structural rigidity, leading to binuclear or polymeric architectures. Key considerations:
- Metal-ligand ratio: 1:2 (Cd:NA⁻) favors discrete complexes.
- Solvothermal synthesis: 120°C in H₂O/EtOH promotes crystallization .
How can fluorescence properties of this compound-based complexes be systematically analyzed?
Answer:
- Emission spectra: Measure λ(em) at excitation λ(ex) = 320 nm (naphthalene-centric transitions).
- Quantum yield (Φ): Use quinine sulfate as a standard.
- Lifetime studies: Time-correlated single-photon counting (TCSPC) to assess radiative/non-radiative decay.
In cadmium complexes, fluorescence quenching by heavy atoms (Br) may reduce Φ but enhance intersystem crossing .
What purification strategies address common impurities in this compound synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
